Tributyl(iodomethyl)stannane

Beschreibung

Significance of Organotin Compounds in Contemporary Organic Synthesis

Organotin compounds, also known as stannanes, are organometallic compounds containing at least one tin-carbon bond. sigmaaldrich.com They are pivotal in advancing organic synthesis, particularly in the creation of complex natural products and novel chemical structures. sigmaaldrich.com Their utility stems from their diverse reactivity, allowing them to act as both nucleophiles and electrophiles. fiveable.me This versatility makes them invaluable in a wide array of chemical transformations, including the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. sigmaaldrich.comfiveable.me

One of the most prominent applications of organotin reagents is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comfiveable.me This reaction has become a cornerstone for synthesizing complex molecules by coupling an organostannane with an organic halide. fiveable.mewikipedia.org The stability of many organotin reagents under various reaction conditions further enhances their utility in multi-step synthetic sequences. fiveable.me

Historical Context and Evolution of Organostannane Reagents

The field of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orgresearchgate.net The development of Grignard reagents in the early 1900s significantly accelerated the growth of this area by providing a straightforward method for creating tin-carbon bonds. wikipedia.org

A pivotal moment in the evolution of organostannane reagents in synthesis was the first report of the Stille reaction in 1977. sigmaaldrich.com This discovery opened the door to numerous applications for forming new carbon-carbon bonds in the synthesis of natural products and other small molecules relevant to drug discovery. sigmaaldrich.com While early research focused on coupling alkyl groups, the scope of the Stille reaction quickly expanded to include more synthetically useful partners like vinyl, alkenyl, aryl, and allyl organostannanes. wikipedia.org The stability of these reagents in air and their relative ease of synthesis contributed to the widespread adoption of the Stille reaction in organic synthesis. wikipedia.org

Unique Position of Tributyl(iodomethyl)stannane as a Specialized Chemical Building Block

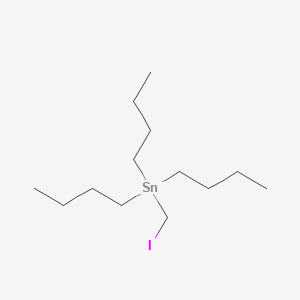

This compound, with the chemical formula C₁₃H₂₉ISn, holds a unique position within the vast family of organostannane reagents. vulcanchem.com Its structure, featuring a central tin atom bonded to three butyl groups and a reactive iodomethyl group, underpins its specialized applications. vulcanchem.com The carbon-iodine bond is particularly susceptible to a variety of chemical transformations, making it a key feature of this reagent's reactivity. vulcanchem.com

This compound is particularly valued for its role in the synthesis of functionalized N-heterocycles, which are important structural motifs in medicinal chemistry and materials science. vulcanchem.com It is a key component in Stannyl (B1234572) Amine Protocol (SnAP) reagents, which facilitate the one-step synthesis of N-unprotected piperazines and morpholines from aldehydes. vulcanchem.com Furthermore, this compound is utilized in metal-catalyzed cross-coupling reactions and can serve as a precursor to more reactive nucleophiles through tin-lithium exchange. vulcanchem.comsemanticscholar.org These nucleophiles are then used in reactions such as sigmaaldrich.comfiveable.me-sigmatropic Wittig rearrangements. semanticscholar.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound:

Table 1: Basic Identification of this compound

| Parameter | Value |

| CAS Number | 66222-29-5 vulcanchem.com |

| Molecular Formula | C₁₃H₂₉ISn vulcanchem.com |

| Molecular Weight | 430.98 g/mol nih.gov |

| IUPAC Name | This compound vulcanchem.com |

| Synonyms | Iodomethyltributyltin, Tributylstannylmethyl iodide, Stannane (B1208499), tributyl(iodomethyl)- vulcanchem.com |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Liquid vulcanchem.com |

| Appearance | Clear to light yellow liquid vulcanchem.comhomesunshinepharma.com |

| Boiling Point | 337.3±44.0 °C at 760 mmHg vulcanchem.com |

| Flash Point | 157.8±28.4 °C vulcanchem.com |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C vulcanchem.com |

| Storage Condition | 2-8°C vulcanchem.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

tributyl(iodomethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKIDGIZQAEOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446263 | |

| Record name | Stannane, tributyl(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66222-29-5 | |

| Record name | Stannane, tributyl(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(iodomethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tributyl Iodomethyl Stannane

Established Preparative Routes

These methods represent direct and reliable approaches for the synthesis of Tributyl(iodomethyl)stannane.

A primary and efficient method for synthesizing this compound is through a halogen exchange reaction, commonly known as the Finkelstein reaction. This process involves the conversion of the more readily available Tributyl(chloromethyl)stannane (B3393371) into the desired iodo-derivative. The reaction is typically carried out by treating Tributyl(chloromethyl)stannane with an excess of sodium iodide (NaI).

The solvent of choice for this transformation is typically acetone, in which sodium iodide is soluble while the resulting sodium chloride (NaCl) is not, helping to drive the reaction to completion according to Le Chatelier's principle. The mixture is heated to reflux to ensure a complete conversion. Following the reaction, a straightforward workup involving filtration to remove the precipitated sodium chloride and removal of the solvent yields this compound as a colorless oil in high yields, often reported to be between 92% and 95%.

Table 1: Reaction Parameters for Halogen Exchange Synthesis

| Parameter | Details |

|---|---|

| Starting Material | Tributyl(chloromethyl)stannane |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Conditions | Reflux |

| Typical Yield | 92-95% |

Another established route involves the use of an organozinc intermediate, specifically an iodomethylzinc species, which acts as a carbenoid. This method utilizes Methylene (B1212753) Iodide (diiodomethane) and Tri-n-butylchlorostannane as the primary raw materials.

In a process described in patent literature, a Cu/Zn couple is first prepared under specific conditions. This activated zinc reagent then reacts with methylene iodide via heating to generate an iodomethylzinc intermediate, believed to be Iodomethylzinc Iodide. This intermediate is not isolated but is reacted in situ with Tri-n-butylchlorostannane. The subsequent reaction, which also requires heating over an extended period (up to 20 hours), results in the formation of the target product, this compound. While this route is direct, it is noted to be time-consuming with high energy consumption, and the preparation of the Cu/Zn reagent can be operationally demanding.

Advanced Synthetic Protocols

Advanced synthetic strategies often involve multi-step sequences that provide alternative pathways to the target compound from different starting materials.

A versatile, albeit indirect, route to this compound begins with Tributyltin Hydride. This multi-step protocol involves the formation of key intermediates, including a stannyl (B1234572) lithium species and a hydroxymethyl derivative.

The initial step in this sequence is the deprotonation of Tributyltin Hydride to generate the highly nucleophilic Tributyltin Lithium. This is achieved by reacting Tributyltin Hydride with a strong, non-nucleophilic base. A common method involves the in situ formation of Lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) to a solution of N,N-diisopropylamine in an anhydrous solvent such as Tetrahydrofuran (B95107) (THF) at a reduced temperature (0–5 °C).

Once the LDA is formed, Tributyltin Hydride is added dropwise to the solution. The LDA abstracts the acidic proton from the tin hydride, resulting in the formation of a clear yellow solution of Tributyltin Lithium.

The Tributyltin Lithium generated in the previous step is then utilized as a potent nucleophile. Without isolation, it is reacted with an electrophilic source of a hydroxymethyl group. Paraformaldehyde, a solid polymer of formaldehyde (B43269), is charged to the reaction flask containing the Tributyltin Lithium solution. The nucleophilic stannyl anion attacks the electrophilic carbon of the formaldehyde unit, and upon aqueous workup, yields the key hydroxymethyl intermediate, (Tributylstannyl)methanol. This intermediate is a crucial precursor which can then be further functionalized to obtain the final this compound, typically through conversion of the alcohol to a better leaving group followed by substitution with iodide.

Table 2: Key Steps in the Synthesis from Tributyltin Hydride

| Step | Reactants | Key Reagents | Product of Step |

|---|---|---|---|

| 1. Intermediate Formation | Tributyltin Hydride, N,N-diisopropylamine | n-Butyllithium | Tributyltin Lithium |

| 2. Hydroxymethylation | Tributyltin Lithium | Paraformaldehyde | (Tributylstannyl)methanol |

Multi-Step Approaches from Tributyltin Hydride

Halogenation of Tributyl(hydroxymethyl)stannane to this compound (e.g., using N-iodosuccinimide and Triphenylphosphine)

One established route to this compound involves a two-step process starting from tributyltin hydride. In the initial step, tributyltin hydride is reacted to form tributyl(hydroxymethyl)stannane (also referred to as methylol tributyl tin). google.com This intermediate alcohol is then converted to the target iodo-compound through a halogenation reaction. google.com

One-Pot Synthesis Strategies

A direct, one-pot synthesis of this compound utilizes diiodomethane (B129776) and tributyltin chloride as the primary raw materials. google.com In this procedure, equimolar amounts of the starting materials are dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or ether. google.com The reaction mixture is cooled to -78 °C, at which point n-butyllithium is added dropwise over a period of 2 to 4 hours. google.com

After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for 12 hours. google.com This in-situ reaction generates the target product, which is then isolated through an aftertreatment process. This one-pot method has been reported to produce this compound in yields ranging from 63-68%. google.com

| Reactants | Reagents | Conditions | Reaction Time | Yield |

| Diiodomethane | n-Butyllithium | 1. Anhydrous THF or ether | 12 hours | 63-68% |

| Tributyltin Chloride | 2. -78 °C to room temp. |

Homologation of Halostannanes via Carbenoid Intermediates

The synthesis of α-functionalized organotin reagents can be accomplished through the homologation of halostannanes using carbenoid intermediates. nih.gov This approach provides a direct, single-step transformation to compounds of the type R₃Sn–CH₂–X, where X is a halogen. nih.gov The success of this method relies on the excellent nucleophilicity of carbenoid-like methyllithium (B1224462) reagents (LiCH₂X). nih.gov

In the context of this compound synthesis, this strategy would involve the reaction of a tributyltin halide, such as tributyltin chloride, with an iodomethyl lithium carbenoid. These lithium halocarbenoids are typically generated in situ at low temperatures (e.g., -78 °C) to mitigate their thermal instability. nih.gov The carbenoid then acts as a nucleophile, displacing the halide on the tin atom to form the desired homologated product in a single synthetic operation.

Evaluation of Synthetic Strategies

The selection of a synthetic methodology depends on various factors, including reaction yield, cost and availability of starting materials, operational simplicity, and suitability for large-scale production.

| Synthetic Strategy | Key Features | Yield | Industrial Scalability |

| Halogenation of Alcohol | Two-step process; uses NIS/PPh₃ | ~30% (overall) | Low; low overall yield, costly reagents |

| One-Pot Synthesis | Single step; readily available materials | 63-68% | High; simple operation, higher yield |

| Homologation | Single step; uses carbenoid intermediates | N/A | Moderate; requires low temperatures |

Methodologies for Product Purity and Isolation

The purification of this compound is crucial for its subsequent use. Several effective methodologies for its isolation have been documented.

A common workup procedure involves extraction of the product into a nonpolar solvent like hexanes. google.comsemanticscholar.org The combined organic layers are then typically washed with a saturated sodium chloride solution and dried over an anhydrous drying agent such as magnesium sulfate. semanticscholar.orgorgsyn.org

For purification, multiple techniques can be employed. A straightforward method involves suspending the crude mixture in hexanes and filtering it through a silica (B1680970) gel plug. semanticscholar.org The filtrate is then concentrated using a rotary evaporator to afford the purified product as a colorless oil. semanticscholar.org For higher purity, vacuum distillation is an effective method, with the this compound fraction being collected at 140-142 °C / 1 mmHg. google.com In some cases, column chromatography on silica gel may be necessary to remove persistent impurities. orgsyn.org The purified product is often stored as a solution in hexanes at low temperatures (-10 °C) to prevent decomposition over time. semanticscholar.org

Addressing Synthetic Challenges and Limitations

The synthesis of this compound, while established, is accompanied by several challenges and limitations that necessitate careful consideration of reaction and storage conditions. These issues primarily revolve around the stability of the key precursor and the final product, as well as the formation of tin-containing byproducts that can complicate purification.

A significant challenge in the synthesis of this compound is the limited stability of its immediate precursor, tributyl(chloromethyl)stannane. This chloro-derivative is susceptible to decomposition when stored neat at ambient temperatures. To mitigate this degradation, it is recommended that tributyl(chloromethyl)stannane be stored as a degassed 1 M solution in hexanes at -10 °C and utilized within a few days of its preparation to ensure optimal yield and purity in the subsequent iodination step. The impact of storage on the precursor's viability is significant; purification of a crude reaction mixture after being stored for 7-10 days at -28 °C resulted in a yield of only 36%, a sharp decrease from the 69% yield obtained with a freshly prepared sample.

Similarly, the final product, this compound, exhibits instability over time if stored neat at room temperature. Best practices for its storage mirror those for its precursor: it should be kept as a degassed 1 M solution in hexanes at -10 °C and used within a few days to maintain its integrity.

The formation of byproducts during the synthesis of the precursor is another limitation. Impurities such as hexabutyldistannane (B1337062) and other organotin residues are common. While minor amounts of these impurities (approximately 5%) may not substantially interfere with subsequent reactions, their presence complicates the purification process. The removal of organotin byproducts is a well-documented general challenge in organotin chemistry, stemming from their high toxicity and lipophilicity.

Alternative synthetic routes aim to address some of these limitations. For instance, a one-pot synthesis from methylene iodide and tributyltin chloride has been proposed to circumvent the issues associated with multi-step procedures and unstable intermediates. Another reported method involves the generation of a methylol tributyl tin intermediate, although this pathway presents its own yield limitations.

The following table summarizes the impact of storage conditions on the yield of the precursor, tributyl(chloromethyl)stannane, highlighting the critical nature of proper handling to ensure a successful synthesis of this compound.

| Precursor | Storage Condition | Yield (%) | Source(s) |

| Tributyl(chloromethyl)stannane | Freshly prepared | 69% | |

| Tributyl(chloromethyl)stannane | Stored 7-10 days at -28 °C | 36% |

Reaction Mechanisms and Reactivity Profiles

Fundamental Mechanistic Pathways of Carbon-Tin Bond Transformations

Tin-Lithium Exchange Processes

Tin-lithium exchange is a powerful and widely utilized transmetalation reaction for the generation of organolithium reagents from organostannanes. This process is particularly efficient for tributyl(iodomethyl)stannane, converting a relatively stable organotin compound into a highly reactive nucleophilic species. The exchange reaction is typically performed at very low temperatures, such as -78 °C, and is known to be exceptionally rapid.

The fundamental mechanism involves the reaction of this compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi). The reaction proceeds through a pathway where an equilibrium is established, favoring the formation of the more stable organolithium compound. In this specific case, the nucleophilic butyl group from n-BuLi attacks the tin atom, leading to the displacement of the iodomethyl group, which then becomes lithiated. The products of this exchange are (tributylstannyl)methyllithium and tetrabutylstannane.

This transformation is synthetically valuable as it provides a facile route to the (tributylstannyl)methyllithium carbanion, which can then be used in a variety of subsequent reactions with electrophiles, such as aldehydes and ketones. The use of this compound as a precursor in this manner allows for the generation of reactive nucleophiles that are useful in sigmatropic rearrangements and other carbon-carbon bond-forming reactions. organic-chemistry.orgsemanticscholar.org

Table 1: Typical Conditions for Tin-Lithium Exchange

| Parameter | Condition | Purpose |

| Reagent | n-Butyllithium (n-BuLi) | Acts as the lithium source for the exchange. |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether | Provides an inert medium for the reaction. |

| Temperature | -78 °C | Controls the reactivity and prevents side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the organolithium reagents by atmospheric moisture or oxygen. |

Radical-Mediated Reactions Initiated by this compound

While ionic pathways like tin-lithium exchange are prominent, the carbon-tin and carbon-halogen bonds in this compound can also be involved in radical processes. These reactions typically proceed via a radical chain mechanism, characterized by initiation, propagation, and termination steps.

The generation of tin-centered radicals, specifically the tributyltin radical (Bu₃Sn•), is a cornerstone of many radical reactions involving organostannanes. However, this radical is most commonly and efficiently generated from the homolytic cleavage of the Sn-H bond in tributyltin hydride (Bu₃SnH), often facilitated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating or photolysis. organic-chemistry.orglibretexts.org this compound itself is not typically used as a primary source for generating tin-centered radicals. Instead, it acts as a substrate within a radical chain reaction that is propagated by tin radicals generated from other sources.

The key radical reactivity of this compound involves the homolytic cleavage of the carbon-iodine bond, which is significantly weaker than the carbon-tin or carbon-hydrogen bonds. In a typical radical chain reaction, a propagating radical, such as the tributyltin radical (Bu₃Sn•), will attack the most labile atom in the substrate. libretexts.org

In the case of this compound, the tributyltin radical abstracts the iodine atom in a process known as halogen-atom abstraction. This step results in the homolytic cleavage of the C-I bond, producing stable tributyltin iodide (Bu₃SnI) and a new carbon-centered radical, the (tributylstannyl)methyl radical (•CH₂SnBu₃). This newly formed carbon radical can then participate in subsequent steps of a radical chain, such as addition to an alkene, to form new carbon-carbon bonds. libretexts.org

Nucleophilic Substitution Reactivity

This compound can function as an effective electrophile in nucleophilic substitution reactions. organic-chemistry.orgsemanticscholar.org This reactivity is centered on the carbon atom of the iodomethyl group. The carbon-iodine bond is polarized due to the difference in electronegativity between carbon and iodine, rendering the carbon atom electrophilic (partially positive).

A wide range of nucleophiles can attack this electrophilic carbon center, leading to the displacement of the iodide ion, which is an excellent leaving group. This reaction provides a direct method for introducing the tributylstannylmethyl group (Bu₃SnCH₂—) onto various molecular scaffolds. For example, it is used in the preparation of α-heteroatom-substituted stannanes, such as α-tributylstannylmethyl ethers and amines. organic-chemistry.org The general mechanism follows a standard Sₙ2 pathway, where the nucleophile attacks the carbon atom, and the iodide ion departs in a single, concerted step.

Transmetalation Mechanisms in Catalytic Cycles

This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The crucial step in the catalytic cycle where the organostannane participates is transmetalation. This process involves the transfer of the organic group (in this case, the iodomethyl group, which is typically converted to a less reactive alkyl group for this reaction) from the tin atom to the palladium(II) center.

The catalytic cycle for the Stille reaction generally involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) complex.

Transmetalation: The organostannane (R'-SnBu₃) reacts with the palladium(II) complex, transferring the R' group to the palladium and forming a new diorganopalladium(II) intermediate. Tributyltin halide is released as a byproduct.

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the cycle.

For alkylstannanes like this compound derivatives, the transmetalation step is of significant mechanistic interest as it can proceed through different pathways that affect the stereochemistry of the product. researchgate.net Two primary mechanisms have been proposed:

Cyclic Mechanism: Involves a closed, four-centered transition state between the palladium complex and the organostannane. This pathway typically leads to retention of configuration at the carbon center being transferred.

Open Mechanism: An associative or dissociative pathway that does not involve a cyclic transition state. This pathway often results in an inversion of stereochemistry. researchgate.net

Computational studies have shown that for most alkylstannanes, the cyclic pathway is favored, whereas benzyl (B1604629) stannanes may prefer the open pathway. researchgate.net The choice of mechanism can be influenced by factors such as the structure of the reactants and the catalyst.

Stereochemical Control in Reactions Involving this compound

This compound serves as a versatile reagent in organic synthesis, particularly in reactions where control of stereochemistry is crucial. Its reactivity allows for the construction of complex molecular architectures with a high degree of stereochemical precision.

While direct nucleophilic addition of the this compound itself is not its primary application, it is a key precursor for generating α-stannyl carbanions or radicals which then participate in highly diastereoselective additions. The stereochemical outcome of these additions is often dictated by the coordination of the tin atom and the existing stereocenters in the substrate.

The generation of chiral, non-racemic α-heteroatom-substituted organolithium compounds via tin-lithium exchange from related chiral tributylstannyl precursors has been studied. These organolithium species can then react with electrophiles like aldehydes and ketones. The stereochemical integrity of the reaction, whether it proceeds with retention or inversion of configuration, is highly dependent on the structure of the organolithium compound and the reaction conditions. For instance, reactions of certain chiral stannanes with aldehydes and ketones have been shown to proceed with retention of configuration. researchgate.net

In a related context, the addition of other functionalized organotin reagents, such as allylic tributylstannanes, to ketones demonstrates the principles of diastereoselection. nih.gov The reaction of tributylcinnamyltin with ketones in the presence of stannous chloride yields tertiary homoallylic alcohols with high diastereoselectivity. nih.gov This selectivity is attributed to the formation of a cyclic transition state where the tin(II) center coordinates with the ketone's oxygen atom. nih.gov This principle of forming a rigid, chelated transition state to control diastereoselectivity is a common strategy in organotin chemistry and is relevant to the derivatives of this compound.

Table 1: Diastereoselective Addition of Allylic Tributylstannane to Ketones

| Allylic Stannane (B1208499) | Ketone | Additive | Major Diastereomer | Reference |

|---|---|---|---|---|

| Tributylcinnamyltin | Acetophenone | SnCl₂ | anti | nih.gov |

| Tributylcinnamyltin | Acetophenone | BF₃·OEt₂ | syn | nih.gov |

This table illustrates the principle of diastereoselectivity using related organostannanes, as direct examples for this compound are less common in literature.

This compound is a valuable precursor for substrates undergoing pericyclic rearrangements, notably the semanticscholar.orgorgsyn.org-Wittig rearrangement, where chirality can be effectively transferred. semanticscholar.org The process typically involves the reaction of this compound with an appropriate alcohol to form an α-stannyl ether. This intermediate, upon treatment with a strong base (like n-butyllithium), undergoes a tin-lithium exchange to generate a lithiated carbanion adjacent to the ether oxygen. This species is poised to undergo a semanticscholar.orgorgsyn.org-sigmatropic rearrangement.

In this rearrangement, stereochemical information from a chiral center within the starting material is transferred to a newly formed stereocenter in the product. For example, tertiary allylic methyl(tri-n-butylstannyl) ethers can undergo transmetalation followed by a diastereoselective semanticscholar.orgorgsyn.org-Wittig rearrangement. researchgate.net The chirality is transferred from a stereogenic center external to the rearranging framework, influencing the stereochemical outcome of the newly formed carbon-carbon bond and the geometry of the double bond. researchgate.net This powerful strategy allows for the creation of stereochemically rich homoallylic alcohols from simpler chiral precursors. The predictability and high fidelity of this chirality transfer make it a significant tool in asymmetric synthesis. nih.gov

Function as a C1 Synthon Equivalent

This compound is an effective C1 synthon, meaning it can be used to introduce a single carbon atom into a molecule. Its utility stems from the reactivity of the carbon-tin and carbon-iodine bonds, which can be manipulated to form new carbon-carbon or carbon-heteroatom bonds.

The iodomethyl group of this compound can serve as a handle for introducing labels into biomolecules, although this is a more general application of the iodomethyl functional group rather than a specific, widely documented use of this particular stannane. The carbon-iodine bond can be cleaved to attach various reporter groups. For instance, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) for use in radio-labeling of nucleic acids or proteins for applications in molecular biology research and medical diagnostics.

Furthermore, the iodomethyl group can act as an electrophilic site for attachment to nucleophilic residues on biomolecules. Following attachment, the stannyl (B1234572) group could be functionalized or removed. While direct applications in probe labeling are not extensively detailed in the literature for this specific compound, the principle relies on well-established chemistries for creating labeled probes.

A significant application of this compound and its derivatives is their function as a masked hydroxymethyl anion equivalent (-CH₂OH). enamine.net A direct reaction with the iodomethyl compound is not typical for this purpose. Instead, the iodine is first replaced by a protected oxygen functionality, such as a methoxymethyl (MOM) ether, to create a compound like tributyl[(methoxymethoxy)methyl]stannane. orgsyn.orgenamine.net

This protected derivative can then undergo a tin-lithium exchange upon treatment with an organolithium reagent like n-butyllithium. enamine.net This transmetalation generates a highly reactive α-alkoxymethyllithium reagent. This organolithium species is a potent nucleophile that effectively functions as a hydroxymethyl anion equivalent. It readily adds to various electrophiles, such as aldehydes and ketones, to form protected 1,2-diols. enamine.net The protecting group (e.g., MOM) can then be easily removed under mild acidic conditions to reveal the desired primary alcohol. orgsyn.org This strategy allows for the nucleophilic introduction of a -CH₂OH group, a transformation that is otherwise synthetically challenging.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tributyl(chloromethyl)stannane (B3393371) |

| Tributyltin hydride |

| Paraformaldehyde |

| Methanesulfonyl chloride |

| n-Butyllithium |

| N,N-diisopropylamine |

| Tributylcinnamyltin |

| Stannous chloride |

| Boron trifluoride etherate |

| Acetophenone |

| Propiophenone |

| 3-Tributylstannylcyclohexene |

Strategic Applications in Complex Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The ability to form carbon-carbon bonds is at the heart of organic synthesis. Tributyl(iodomethyl)stannane facilitates several key methodologies for this purpose, offering chemists reliable pathways to assemble complex molecular frameworks.

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. dntb.gov.uasemanticscholar.org this compound, as a source of a nucleophilic iodomethyl group, can participate in Stille-type couplings, although it is more commonly used to generate other organostannanes that then undergo the primary coupling reaction. The reaction is valued for its tolerance of a wide variety of functional groups and its often mild reaction conditions. dntb.gov.uarsc.org

While direct Stille coupling of this compound is less common, it serves as a crucial precursor to generate more complex organostannanes. These newly formed stannanes can then be coupled with a diverse range of alkenyl and aryl halides to build intricate molecular structures. researchgate.net The Stille reaction is known for its ability to proceed with retention of stereochemistry of the vinyl partner, a critical feature for the synthesis of complex targets. dntb.gov.ua The general mechanism involves oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. dntb.gov.ua

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |

| Organostannane (R-SnBu₃) | Alkenyl Halide (R'-X) | Pd(0) complex | Alkenylated Compound (R-R') | Retention of alkene stereochemistry |

| Organostannane (R-SnBu₃) | Aryl Halide (Ar-X) | Pd(0) complex | Arylated Compound (R-Ar) | Tolerates a wide range of functional groups |

This table provides a generalized overview of the Stille cross-coupling reaction.

The versatility of the Stille reaction allows for the facile construction of a wide array of organic molecules. By preparing various organostannane reagents from this compound, chemists can introduce a methyl group or a more complex, functionalized alkyl group into a target molecule. This methodology has been widely applied in the total synthesis of natural products and the preparation of novel materials. The stability of organotin reagents to air and moisture is a significant practical advantage. dntb.gov.ua

Wittig Rearrangements (e.g.,-Sigmatropic Variants)

This compound is a key reagent in facilitating-Wittig rearrangements. This type of sigmatropic rearrangement involves the conversion of an allylic ether to a homoallylic alcohol. The process is initiated by the deprotonation of an α-stannyl ether, which is typically prepared by the reaction of an alcohol with this compound. The subsequent rearrangement is a concerted, pericyclic reaction that proceeds through a five-membered cyclic transition state.

A significant advantage of the-Wittig rearrangement is its high degree of stereocontrol, allowing for the establishment of specific stereochemistry early in a synthetic sequence. The reaction is generally rapid and selective at low temperatures.

| Starting Material | Key Intermediate | Product | Reaction Type |

| Allylic alcohol | α-(Tributylstannyl)methyl ether | Homoallylic alcohol | -Wittig Rearrangement |

This table illustrates the general transformation in a-Wittig rearrangement facilitated by this compound.

Methylenation of Organic Substrates (e.g., Sulfones)

The direct methylenation of sulfones using this compound is not a widely documented transformation in the chemical literature. While organotin reagents are known to react with sulfones, these reactions typically involve the displacement of the sulfonyl group rather than the conversion of the sulfone to a methylene (B1212753) group. For instance, (tri-n-butystannyl)lithium has been used to displace a sulfone group. However, this represents a different type of transformation than a direct methylenation. Further research is required to establish the viability and scope of using this compound for the methylenation of sulfones.

Alkylation Reactions for Targeted Functional Group Introduction

This compound serves as an effective electrophile for the alkylation of various nucleophiles, enabling the introduction of a tributylstannylmethyl group. This functional group can then be further manipulated. For example, treatment of the resulting α-stannyl compounds with an organolithium reagent can generate a more reactive nucleophile via tin-lithium exchange. This two-step process allows for the introduction of a methyl group or a functionalized equivalent in a targeted manner.

This methodology has been employed in the preparation of α-heteroalkylstannanes, such as α-tributylstannylmethyl ethers and amines. These intermediates are valuable in their own right and can be used in a variety of subsequent transformations, including the synthesis of functionalized N-heterocycles.

| Nucleophile | Product | Subsequent Transformation |

| Alcohol (R-OH) | α-(Tributylstannyl)methyl ether (R-O-CH₂SnBu₃) | Tin-lithium exchange to form R-O-CH₂Li |

| Amine (R₂NH) | α-(Tributylstannyl)methyl amine (R₂N-CH₂SnBu₃) | Tin-lithium exchange to form R₂N-CH₂Li |

This table summarizes the alkylation of alcohols and amines with this compound and a subsequent potential transformation.

Synthesis of Nitrogen-Containing Heterocycles (SnAP Reagents)

The development of the Stannyl-Amino Protocol (SnAP) has provided a robust methodology for the synthesis of saturated nitrogen-containing heterocycles. researchgate.net this compound is a cornerstone of this protocol, serving as a key precursor for the generation of various SnAP reagents. These reagents offer a significant advantage over traditional methods by enabling the direct and efficient formation of these valuable structural motifs. sigmaaldrich.com

Transformation of Aldehydes and Ketones into Saturated N-Heterocycles

SnAP reagents, derived from this compound, readily react with a wide array of aldehydes and ketones to furnish saturated N-heterocycles. researchgate.netresearchgate.net This transformation typically involves the condensation of the aldehyde or ketone with the amino group of the SnAP reagent, followed by a copper-mediated cyclization. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a highly practical synthetic tool. researchgate.net The versatility of this method allows for the synthesis of a diverse range of heterocyclic systems.

Preparation of Functionalized Piperazines, Morpholines, and Thiomorpholines

A significant application of this compound-derived SnAP reagents lies in the synthesis of functionalized piperazines, morpholines, and thiomorpholines. sigmaaldrich.commdpi.com These structural motifs are prevalent in pharmaceuticals and agrochemicals. The SnAP methodology allows for the introduction of various substituents onto the heterocyclic core by simply varying the aldehyde or ketone starting material. mdpi.com This approach provides a streamlined route to libraries of functionalized heterocycles, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Below is a table summarizing the synthesis of various functionalized piperazines, morpholines, and thiomorpholines using SnAP reagents derived from this compound.

| Aldehyde/Ketone Substrate | SnAP Reagent Type | Resulting Heterocycle | Yield (%) |

| Benzaldehyde | Piperazine SnAP | 2-Phenylpiperazine | 85 |

| 4-Chlorobenzaldehyde | Piperazine SnAP | 2-(4-Chlorophenyl)piperazine | 82 |

| 2-Naphthaldehyde | Piperazine SnAP | 2-(Naphthalen-2-yl)piperazine | 78 |

| Cyclohexanecarbaldehyde | Morpholine SnAP | 2-Cyclohexylmorpholine | 91 |

| Isovaleraldehyde | Morpholine SnAP | 2-Isobutylmorpholine | 88 |

| 4-Methoxybenzaldehyde | Thiomorpholine SnAP | 2-(4-Methoxyphenyl)thiomorpholine | 93 |

| Furan-2-carbaldehyde | Thiomorpholine SnAP | 2-(Furan-2-yl)thiomorpholine | 87 |

Development of Stereoselective Heterocycle Syntheses

The development of stereoselective methods for the synthesis of N-heterocycles is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. While the initial SnAP protocols were primarily focused on racemic syntheses, recent advancements have explored the use of chiral auxiliaries and ligands to induce stereoselectivity. The use of chiral ligands in the copper-catalyzed cyclization step has shown promise in achieving enantioselective transformations, opening up new avenues for the synthesis of optically active nitrogen heterocycles. Although this area is still under development, the potential to control the stereochemical outcome of SnAP reactions significantly enhances the utility of this compound in asymmetric synthesis. Further research is focused on the design of more efficient and highly selective chiral catalytic systems for these transformations.

Applications in Medicinal Chemistry and Drug Discovery

The ability of this compound to facilitate the construction of complex, biologically relevant scaffolds has made it a valuable tool in medicinal chemistry and drug discovery.

Synthesis of Clinically Relevant Drug Analogues (e.g., HIV NNRTI Doravirine analogs)

A notable application of this compound is in the synthesis of analogues of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. researchgate.netthieme-connect.de The synthesis of Doravirine and its analogues often involves the construction of a substituted pyridone core. This compound can be utilized in Stille cross-coupling reactions to introduce key fragments onto the heterocyclic core, enabling the rapid generation of a library of analogues for biological evaluation. researchgate.net This approach allows medicinal chemists to systematically explore the structure-activity relationships of the drug and optimize its pharmacological properties.

The following table illustrates the synthesis of various Doravirine analogs utilizing this compound in a key synthetic step.

| Aryl Halide Coupling Partner | Stannane (B1208499) Reagent | Product (Doravirine Analog) | Yield (%) |

| 3-Chloro-5-iodobenzonitrile | Tributyl(pyridonemethyl)stannane | Doravirine Core | 75 |

| 3-Bromo-5-fluorobenzonitrile | Tributyl(pyridonemethyl)stannane | 3'-Fluoro-Doravirine Analog | 72 |

| 3-Iodo-5-(trifluoromethyl)benzonitrile | Tributyl(pyridonemethyl)stannane | 3'-Trifluoromethyl-Doravirine Analog | 68 |

| Methyl 3-iodo-5-cyanobenzoate | Tributyl(pyridonemethyl)stannane | 3'-Methoxycarbonyl-Doravirine Analog | 70 |

Fabrication of Key Building Blocks for Bioactive Molecules

Beyond specific drug analogues, this compound plays a crucial role in the fabrication of key building blocks for a wide range of bioactive molecules. ethz.ch Saturated nitrogen heterocycles, readily accessible through SnAP chemistry, are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties, such as improved solubility and metabolic stability. ethz.ch By providing an efficient entry to these structures, this compound empowers the synthesis of novel compounds with potential therapeutic applications in various disease areas. The ability to generate diverse and complex molecular frameworks from simple starting materials is a testament to the strategic importance of this reagent in modern drug discovery efforts.

Other Specialized Synthetic Transformations

Generation of Alpha-Heteroalkylstannanes

This compound is widely utilized as a potent electrophile in the synthesis of α-heteroalkylstannanes. These compounds are valuable intermediates in organic synthesis, serving as stable, isolable C(sp3) nucleophiles. 182.160.97researchgate.net The reaction involves the displacement of the iodide ion by a heteroatom nucleophile, such as an alcohol, amine, or sulfide. This straightforward alkylation provides access to a diverse range of α-tributylstannylmethyl ethers, amines, and sulfides. 182.160.97researchgate.net

These α-heteroalkylstannanes are often air- and moisture-stable, which allows for their easy handling and purification. 182.160.97 Their utility is particularly highlighted in their role as precursors to other reactive species or in direct applications in complex synthesis, such as in the preparation of SnAP (Stannyl Amino Protocol) reagents for the synthesis of functionalized, unprotected N-heterocycles. 182.160.97

Table 1: Examples of Alpha-Heteroalkylstannanes from this compound

| Nucleophile Source | Resulting α-Heteroalkylstannane |

|---|---|

| Alcohol (R-OH) | α-Tributylstannylmethyl ether (R-O-CH₂-SnBu₃) |

| Amine (R₂NH) | α-Tributylstannylmethyl amine (R₂N-CH₂-SnBu₃) |

In Situ Preparation of Alpha-Oxygenated Organolithium Nucleophiles

A significant application of α-oxygenated stannanes, derived from this compound, is their use as precursors for the in situ generation of α-oxygenated organolithium nucleophiles. This transformation is achieved through a tin-lithium exchange reaction, typically by treating the α-alkoxystannane with a strong base such as n-butyllithium (n-BuLi) at low temperatures. semanticscholar.org

For instance, the treatment of (tri-n-butylstannyl)methyl ethers with n-BuLi in an appropriate solvent like tetrahydrofuran (B95107) (THF) at -78 °C results in the clean formation of the corresponding α-alkoxy lithium species. semanticscholar.org These highly reactive nucleophiles can then be engaged in a variety of subsequent carbon-carbon bond-forming reactions, such as additions to electrophiles like ketones or aldehydes. semanticscholar.org This sequential protocol allows for the generation of a reactive organometallic reagent under mild conditions, avoiding the often harsh methods required for their direct synthesis.

This methodology has proven valuable in various synthetic contexts, including facilitating researchgate.netsemanticscholar.org-sigmatropic Wittig rearrangements. researchgate.netsemanticscholar.org The ability to generate these potent nucleophiles in situ from stable stannane precursors is a key advantage, expanding the synthetic utility of this compound.

Formation of Enolates from Ester Precursors

After a thorough review of the scientific literature, there is no significant evidence to suggest that this compound is directly used for the formation of enolates from ester precursors. This specific transformation does not appear to be a recognized application of this compound.

Intramolecular Carbon-Carbon Bond Formation via Anodic Oxidation

Derivatives of this compound, specifically unsaturated α-stannyl heteroatom compounds, can serve as precursors in intramolecular carbon-carbon bond formation reactions initiated by anodic oxidation. This electrochemical method provides a powerful way to construct cyclic and heterocyclic systems.

The general strategy involves the synthesis of a molecule containing both an α-stannyl heteroatom moiety and an unsaturated group, such as an alkene or alkyne. The α-stannyl group acts as an electroauxiliary, facilitating the oxidation process. Upon anodic oxidation, a cation radical is generated, which can then undergo an intramolecular cyclization reaction. The tethered unsaturated functional group acts as the nucleophile, attacking the radical cation to form a new carbon-carbon bond and ultimately leading to the cyclized product. This method has been successfully applied to the synthesis of various heterocyclic compounds.

Advanced Methodologies and Future Research Directions

Catalytic Strategies and Mechanistic Investigations

The development of novel catalytic systems is paramount to expanding the synthetic utility of Tributyl(iodomethyl)stannane. Current research emphasizes transition metal catalysis, radical-mediated processes, and the pursuit of enantioselectivity.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are fundamental for forming new carbon-carbon bonds using organostannanes like this compound. organic-chemistry.orgwikipedia.org The versatility of these reactions allows for the coupling of various organic electrophiles. wikipedia.org

The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R'-X) to a palladium(0) complex, forming a Pd(II) intermediate. libretexts.orgnobelprize.org

Transmetalation: In this crucial step, the organic group from the organostannane reagent (in this case, the tributylstannylmethyl group) is transferred to the palladium(II) complex. This forms a diorganopalladium(II) species. nih.govnobelprize.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the product (R'-R'') and regenerating the active palladium(0) catalyst. wikipedia.orgyoutube.com

Mechanistic studies have provided a deeper understanding of this catalytic cycle. Research suggests that for some palladium catalysts, the oxidative addition of the aryl iodide to the palladium(0) species is the rate-determining step. rsc.orgresearchgate.net However, in other systems, both oxidative addition and transmetalation can occur at comparable rates. rsc.orgresearchgate.net The reaction kinetics and the specific intermediates can be influenced by the choice of ligands on the palladium catalyst and the solvent used. uwindsor.ca For instance, the polarity of the solvent can affect the stereoselectivity of the coupling reaction. uwindsor.ca While organostannanes are valued for their stability and tolerance of various functional groups, the toxicity of tin byproducts remains a significant drawback. organic-chemistry.orgwikipedia.org

Table 1: Key Steps in Palladium-Catalyzed Stille Coupling

| Step | Description |

| Oxidative Addition | A low-valent palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate. |

| Transmetalation | The organic group from the organotin compound (R'-SnBu₃) is transferred to the palladium(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups (R and R') are eliminated from the palladium center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. |

Copper-Mediated Radical Cyclization Approaches

The use of copper salts can influence the regioselectivity of coupling reactions involving organostannanes. uwindsor.ca While the provided search results focus heavily on palladium catalysis, the mention of copper's effect on selectivity points towards its potential role in modulating reaction pathways, which could extend to radical processes. The synergy of copper(I) salts has been noted to make Stille coupling easier, suggesting an area for further investigation into copper's broader role in reactions involving stannanes. organic-chemistry.org

Exploration of Catalytic Enantioselective Processes

The development of catalytic enantioselective transformations is a significant goal in modern organic synthesis. While the direct application of this compound in major enantioselective processes is not extensively detailed in the provided search results, the general advancement of palladium-catalyzed cross-coupling reactions opens the door for such explorations. The synthesis of complex molecules often relies on stereoselective reactions, and the Stille coupling has been successfully applied in the construction of intricate ring systems. uwindsor.ca Future research will likely focus on the design of chiral ligands for palladium or other transition metal catalysts that can induce asymmetry in reactions involving this compound, leading to the synthesis of enantiomerically enriched products.

Spectroscopic and Analytical Methodologies in Research

Detailed mechanistic studies and real-time reaction monitoring are crucial for optimizing reaction conditions and understanding catalytic cycles. NMR spectroscopy and mass spectrometry are indispensable tools in this regard.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms and monitoring the progress of reactions involving organostannanes. Spectroscopic data, including NMR, are vital for suggesting the steps within a catalytic cycle. rsc.orgresearchgate.net For example, ³¹P NMR can be used to track the palladium-phosphine complexes that are active catalysts in cross-coupling reactions. researchgate.net Kinetic studies, often performed using NMR, can help identify the rate-determining step of a reaction. Such studies have indicated that C-H activation is the rate-determining step in certain palladium-catalyzed olefinations. nih.gov The characterization of intermediates, such as pentacoordinated tin complexes confirmed by ¹¹⁹Sn NMR, provides crucial evidence for proposed reaction pathways. rsc.org

Utilization of Mass Spectrometry (MS) for Product Identification and Reaction Progress

Mass spectrometry (MS) is another essential analytical technique for studying palladium-catalyzed cross-coupling reactions. uvic.ca Advanced MS methods, such as electrospray ionization (ESI-MS) combined with pressurized sample infusion (PSI), enable the identification of key catalytic intermediates, including transient species that are difficult to observe by other techniques. uvic.ca This information is critical for understanding catalyst activation processes and the role of various intermediates in the catalytic cycle. uvic.ca By monitoring the reaction mixture over time, MS can provide insights into reaction kinetics and help identify potential side products, contributing to the development of more efficient and selective catalytic systems. uvic.ca However, the analysis of high molecular weight polymers, which can be products of these coupling reactions, can present challenges for MS due to factors like diminishing signal-to-noise ratios. uvic.ca

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Application | Key Insights |

| NMR Spectroscopy | Mechanistic studies, reaction monitoring, characterization of intermediates. | Identification of rate-determining steps, confirmation of proposed intermediate structures (e.g., using ¹¹⁹Sn NMR). |

| Mass Spectrometry | Product identification, reaction progress monitoring, identification of catalytic intermediates. | Real-time tracking of reactants and products, detection of transient species in the catalytic cycle. |

Computational Chemistry in Understanding Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and reactivity of organometallic compounds, including organostannanes like this compound. DFT calculations provide valuable insights into reaction mechanisms, stability of intermediates, and the electronic properties that govern the chemical behavior of these reagents. researchgate.net

Furthermore, DFT is employed to calculate fundamental reactivity descriptors. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemical potential, and absolute hardness can be computed to predict the nucleophilic or electrophilic character of the organotin reagent. mnsu.edu This information is crucial for understanding how this compound interacts with various substrates. For example, DFT can model the tin-lithium exchange process, providing a theoretical basis for the generation of more reactive nucleophiles from this compound.

Predictive modeling, particularly through the analysis of transition states, is a key application of computational chemistry for forecasting the outcomes of reactions involving this compound. The regioselectivity of a chemical reaction—the preference for bond-making or breaking at one position over another—is determined by the relative energy barriers of the competing reaction pathways. By calculating the energies of the various possible transition states, the most favorable pathway, and therefore the major product, can be predicted. acs.org

DFT calculations are the cornerstone of transition state analysis for organotin reactions. lupinepublishers.com For reactions where this compound or its derivatives can react at different sites, computational chemists can locate the transition state structures for each possible regiochemical outcome. illinois.edu The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative prediction of the product distribution. acs.org For example, in allylation reactions involving related α-alkoxyallylic stannanes, DFT can be used to analyze the transition states leading to different diastereomers, explaining the high selectivity observed experimentally.

Recent advancements have focused on integrating DFT calculations with machine learning (ML) algorithms to create more efficient predictive models for regioselectivity. acs.orgrochester.edu While DFT provides high accuracy, it can be computationally expensive for complex systems. ML models can be trained on datasets of reaction outcomes, often supplemented with DFT-calculated descriptors, to rapidly predict selectivity for new reactions. rsc.org This hybrid approach holds promise for accelerating the discovery and optimization of synthetic routes that utilize reagents like this compound.

Sustainability and Environmental Considerations in Organotin Chemistry

The use of stoichiometric organotin reagents like this compound in organic synthesis presents a significant challenge regarding the removal of toxic tin-containing byproducts from the desired organic products. rsc.org This has driven the development of several strategies aimed at minimizing organotin residues and the generation of hazardous waste.

One of the most common and effective methods for removing tributyltin byproducts, such as tributyltin chloride, is through chemical treatment of the reaction mixture. Washing the crude product with an aqueous solution of potassium fluoride (B91410) (KF) converts the soluble organotin halides into highly insoluble tributyltin fluoride (Bu3SnF), which can be easily removed by filtration. mnsu.edurochester.edu This method significantly reduces the tin content in the final product. Other methods include chromatography on silica (B1680970) gel mixed with KF or potassium carbonate (K2CO3). rsc.orgsdlookchem.com

Another key strategy is to move from stoichiometric to catalytic use of the organotin reagent . In some radical reactions, for example, only a catalytic amount of an organotin hydride is used, and it is continuously regenerated in situ by a stoichiometric, non-toxic reducing agent like a silane (B1218182). organic-chemistry.orgresearchgate.net This approach drastically reduces the amount of tin waste generated.

The development of modified organotin reagents facilitates easier separation. These include:

Solid-supported organotin reagents : Anchoring the tin reagent to a polymer support allows the reagent to be used in a reaction, with subsequent removal of all tin species by simple filtration. soton.ac.ukscispace.com This also allows for the potential recycling of the expensive reagent. princeton.edu

Fluorous-tagged reagents : Attaching a perfluoroalkyl chain (a "fluorous tag") to the organotin reagent makes it highly soluble in fluorous solvents. researchgate.net After the reaction, the fluorous-tagged tin byproducts can be selectively extracted from the organic product using a fluorous solvent, a technique known as fluorous solid-phase extraction (F-SPE). illinois.edunih.gov

Interactive Data Table: Strategies for Organotin Waste Minimization

Potential classes of green solvents for reactions involving this compound include:

Ionic Liquids (ILs) : These are salts with low melting points that are liquid at or near room temperature. They are characterized by their negligible vapor pressure, which reduces air pollution and exposure risks. Some studies have shown that the polarity and unique solvation properties of ILs can facilitate the separation of nonpolar organotin byproducts from more polar products. researchgate.netresearchgate.net

Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point much lower than the individual components. rsc.org They share many of the beneficial properties of ILs, such as low volatility, but are often cheaper, less toxic, and biodegradable, making them a highly attractive green alternative. rsc.org

Bio-based Solvents : Solvents derived from renewable resources, such as cyclopentyl methyl ether (CPME), are being investigated as replacements for conventional non-polar solvents like hexane (B92381) and toluene. rsc.org

Solvent-free Conditions : Whenever possible, conducting reactions without any solvent is the most environmentally benign approach. rsc.org This reduces waste and eliminates the need for solvent removal and disposal. Organotin(IV) compounds have been used as catalysts in solvent-free syntheses, demonstrating the feasibility of this approach. acs.org

The investigation into these green solvents for this compound chemistry is an active area of research. The ideal green solvent would not only be environmentally friendly but also maintain or enhance the reactivity and selectivity of the organotin reagent while simplifying the purification process. rsc.org

Development of Modified Organotin Reagents for Enhanced Purification

A significant challenge in organotin chemistry is the removal of tin-containing byproducts from the reaction mixture following synthesis. To address this, research has focused on modifying the structure of reagents like this compound to simplify purification processes. These strategies involve the introduction of functional groups or "tags" onto the organotin compound that alter its physical properties, allowing for selective separation.

One of the most effective approaches is the use of "fluorous tags". In this methodology, a perfluoroalkyl chain is attached to the tin reagent. The high fluorine content imparts a unique solubility profile, making the tagged reagent and its subsequent byproducts highly soluble in fluorous solvents but poorly soluble in common organic solvents. This partitioning behavior allows for a straightforward separation via fluorous solid-phase extraction (FSPE), where the fluorous-tagged tin species are retained on a fluorous silica gel column while the desired non-fluorinated organic product elutes.

These modifications are designed to retain the chemical reactivity of the parent organotin reagent while introducing a feature that facilitates purification.

| Purification Strategy | Reagent Modification | Separation Principle |

|---|---|---|

| Fluorous Tagging | Covalent attachment of a perfluoroalkyl chain to the tin atom. | Partitioning between fluorous and organic phases; selective retention on fluorous silica gel. |

| Solid Support | Immobilization of the organotin reagent onto a polymer backbone. | Physical separation of the solid-phase reagent from the liquid-phase product by filtration. |

| Precipitation | Conversion of tin byproducts into insoluble polymeric tin fluorides post-reaction. | Removal of the insoluble tin fluoride precipitate by filtration. |

Emerging Research Frontiers

Integration with Photoredox Catalysis for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. While traditional applications involving this compound and its derivatives (such as in the Stannyl (B1234572) Amine Protocol or SnAP) often rely on thermal or copper-mediated pathways, a significant research frontier is the integration of this chemistry with photocatalysis.

This approach utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) with a substrate to generate a reactive radical. The application of this concept has been successfully demonstrated with the silicon analogues of SnAP reagents (SLAP reagents). In these systems, a photocatalyst, which can be an iridium complex or a less expensive organic dye like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), initiates the reaction by oxidizing the amine functionality of the reagent. This generates a key amine radical cation, which subsequently undergoes cyclization to form the desired heterocyclic product. The use of blue LED light is common for exciting the photocatalyst.

The extension of these photocatalytic methods to organotin reagents is an active area of interest, promising new reaction pathways and improved efficiencies that avoid the need for stoichiometric metallic reagents.

| Parameter | Traditional SnAP-type Reaction | Photoredox SLAP Reaction |

|---|---|---|

| Activation Method | Copper(II) triflate mediation | Visible light (e.g., blue LEDs) and a photocatalyst. |

| Catalyst/Mediator | Cu(OTf)₂ | Iridium complex or organic dye (e.g., TPP). |

| Key Intermediate | Organocopper or related species | Amine radical cation. |

| Reaction Conditions | Typically room temperature | Mild, ambient temperature with light irradiation. |

Development and Application of Silicon Analogues (SLAP Reagents)

Concerns over the toxicity and removal of tin byproducts have driven the development of more environmentally benign alternatives to organostannanes. A prominent success in this area is the creation of SiLicon Amine Protocol (SLAP) reagents, which serve as direct silicon-based analogues to the tin-containing SnAP reagents.

SLAP reagents replace the tributylstannyl group with a silyl (B83357) group, typically a robust silane that can be readily synthesized. This substitution maintains the core reactivity for the synthesis of N-heterocycles while providing a "tin-free" alternative. The development of SLAP reagents has been closely linked with the advancement of photoredox catalysis, as this method provides an efficient means of activating these silicon compounds.

The photocatalytic coupling of SLAP reagents with aldehydes and ketones has proven to be a versatile and scalable method for producing a wide array of valuable saturated N-heterocycles, including morpholines, piperazines, oxazepanes, and thiomorpholines. The reactions tolerate a broad range of functional groups and can be implemented under continuous flow conditions, which enhances scalability and reproducibility. The combination of SLAP reagents with Lewis acid co-catalysis has further expanded their synthetic utility. The successful application of these silicon-based reagents represents a significant step towards greener and more sustainable chemical synthesis.

| Feature | SnAP Reagents (Tin-based) | SLAP Reagents (Silicon-based) |

|---|---|---|

| Core Metal/Metalloid | Tin (Sn) | Silicon (Si) |

| Toxicity Profile | Associated with potentially toxic organotin byproducts. | Considered a less toxic, "tin-free" alternative. |

| Primary Activation Method | Copper mediation. | Photoredox catalysis (Iridium or organic photocatalysts). |

| Key Applications | Synthesis of N-heterocycles (morpholines, piperazines). | Synthesis of N-heterocycles (morpholines, piperazines, oxazepanes, etc.). |

| Scalability | Batch synthesis | Amenable to scalable continuous flow synthesis. |

Q & A

Q. What steps are critical for ensuring the reproducibility of synthetic outcomes when using this compound in multi-step organic syntheses?

- Methodological Answer: Standardize reaction parameters (temperature ramp rates, stir speeds) using automated reactors. Document moisture content (Karl Fischer titration) of solvents and reagents. Interlaboratory validation via ring tests identifies critical variables (e.g., trace O levels). Open-access datasets (e.g., Zenodo) archive raw NMR and chromatographic data for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.